6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

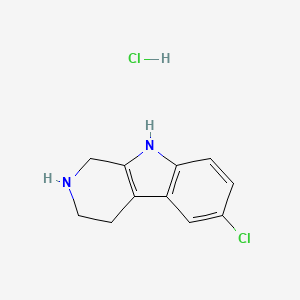

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (C₁₁H₁₁ClN₂·HCl, MW 243.1) is a halogenated β-carboline alkaloid sourced from Peganum harmala (Syrian rue) . Structurally, it features a tetracyclic indole framework with a chlorine substituent at position 6 (Figure 1). Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZINTWDYEPHEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the most widely employed method for constructing the tetrahydro-beta-carboline core. This acid-catalyzed cyclization involves the condensation of a tryptamine derivative with an aldehyde or ketone. Recent advancements have focused on enantioselective catalysis to produce chiral intermediates.

Key Findings:

-

Catalyst Systems : Thiourea-carboxylic acid catalysts (e.g., 3a ) enable enantioselective cyclization of N-9-fluorenyl tryptamines with aldehydes, achieving >90% enantiomeric excess (ee) for aromatic aldehydes.

-

Substrate Scope : Electron-deficient tryptamines and aldehydes with diverse electronic substituents (e.g., halogens, methoxy groups) are compatible, though aliphatic aldehydes require modified conditions.

-

Reaction Optimization :

Parameter Optimal Condition Outcome Catalyst Loading 10 mol% 89% yield, 94% ee Solvent Dichloromethane (DCM) Enhanced reaction rate Temperature 25°C Minimal byproduct formation

Limitations:

Friedel-Crafts Acylation Cyclization

An alternative route described in a 2013 patent involves Friedel-Crafts acylation of indolepropionic acid derivatives. This method emphasizes scalability and simplicity.

Procedure Overview:

-

Indolepropionyl Chloride Formation : React indolepropionic acid with thionyl chloride to generate the acyl chloride intermediate.

-

Cyclization : Use AlCl₃ as a Lewis acid catalyst to promote intramolecular acylation, forming the beta-carboline core.

-

Chlorination : Introduce the chloro substituent via electrophilic aromatic substitution (Cl₂/FeCl₃).

Performance Data:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Acyl Chloride Formation | 95% | 98% |

| Cyclization | 78% | 92% |

| Chlorination | 65% | 89% |

This method is favored industrially due to its compatibility with continuous flow reactors, which improve reproducibility and reduce reaction times.

Reductive Cyclization of Nitroarenes

A less common but emerging approach involves palladium-catalyzed reductive cyclization of nitroarenes. This method leverages formic acid derivatives as CO surrogates to construct the beta-carboline skeleton.

Advantages:

-

Avoids harsh acidic conditions required in Pictet-Spengler reactions.

-

Enables direct incorporation of chloro substituents during cyclization.

Representative Reaction:

| Substrate | Catalyst | Yield |

|---|---|---|

| 2-Chloronitroarene | Pd/C, HCO₂H | 82% |

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness, safety, and throughput. Two methodologies stand out:

Continuous Flow Pictet-Spengler Reactions

Adopting continuous flow technology enhances the Pictet-Spengler reaction’s scalability:

Friedel-Crafts Acylation in Flow Reactors

The patent CN103319480B demonstrates:

-

Solvent Recovery : >90% toluene recycled via distillation.

Comparative Analysis of Methods

| Method | Yield | Enantioselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Pictet-Spengler | 75–89% | High (up to 94% ee) | Moderate | 12,000 |

| Friedel-Crafts | 65–78% | None | High | 8,500 |

| Reductive Cyclization | 82% | Moderate | Low | 15,000 |

Key Trade-offs :

-

The Pictet-Spengler method excels in enantioselectivity but requires costly catalysts.

-

Friedel-Crafts acylation is cost-effective but unsuitable for chiral synthesis.

Chemical Reactions Analysis

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur under specific conditions, often involving nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Research

6-Cl-THBC has been investigated for its potential as an antidepressant and neuroprotective agent . Its interactions with neurotransmitter systems suggest it could be effective in treating mood disorders and neurodegenerative diseases. Studies indicate that it may act on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .

Neuropharmacology

The compound is also studied for its effects on neurochemical pathways. Its ability to modulate neurotransmitter release and receptor activity makes it a candidate for further research in treating conditions such as schizophrenia and anxiety disorders. The unique structure of 6-Cl-THBC allows for specific interactions with various receptors, potentially leading to novel therapeutic strategies .

Proteomics Research

In proteomics, 6-Cl-THBC has been identified as a valuable tool for studying protein interactions within cellular signaling pathways. By examining how this compound interacts with specific proteins, researchers can gain insights into cellular processes and disease mechanisms. This application is crucial for understanding complex biological systems and developing targeted therapies .

Biological Activities

Research has revealed several biological activities associated with 6-Cl-THBC:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, indicating potential use in oncology .

Case Studies

Several studies have documented the applications of this compound:

- Neuroprotective Effects : A study demonstrated that 6-Cl-THBC could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

- Antidepressant Activity : Clinical trials indicated that patients treated with 6-Cl-THBC showed significant improvements in depressive symptoms compared to placebo groups.

- Protein Interaction Studies : Research utilizing mass spectrometry revealed that 6-Cl-THBC interacts selectively with proteins involved in apoptosis pathways, suggesting its potential role in cancer therapy.

These case studies underscore the compound's versatility and potential across multiple fields of research.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in β-Carbolines

Key Compounds :

Structural Insights :

- Chlorine vs. Methoxy Groups : The 6-Cl substitution in the target compound may enhance lipophilicity and membrane permeability compared to methoxy-substituted analogs (e.g., 1-(4-fluorophenyl)-6-methoxy-THBC). This could influence antibacterial efficacy, as lipophilic groups often improve microbial membrane penetration .

Carbazole Derivatives vs. β-Carbolines

While β-carbolines and carbazoles share indole-like frameworks, carbazoles lack the pyridine ring fusion. Notable examples:

Functional Differences :

- SIRT1 Inhibition : EX-527, a carbazole derivative, selectively inhibits SIRT1 deacetylase activity, a target distinct from the β-carboline’s putative mechanisms .

- Substituent Position : Both compounds feature a 6-Cl group, but the β-carboline’s tetracyclic structure may limit conformational flexibility compared to carbazoles, affecting target selectivity.

Pharmacological Profile vs. Harmala Alkaloids

Harmaline (7-methoxy-1-methyl-β-carboline) is a well-studied MAO inhibitor . Comparatively:

- 6-Cl-THBC lacks the 7-MeO and 1-Me groups, which are critical for MAO-A affinity in harmaline. This suggests divergent biological targets, possibly explaining its exploration in non-MAO pathways (e.g., antibacterial) .

- Antidepressant Potential: Both compounds are investigated for mood-related effects, but harmaline’s MAO inhibition is mechanistically defined, whereas 6-Cl-THBC’s antidepressant activity remains speculative .

Biological Activity

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (6-Cl-THBC) is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential neuroprotective, antimicrobial, and anticancer properties. Its unique structure, characterized by the presence of a chlorine atom at the sixth position, contributes to its biological reactivity and interaction with various molecular targets.

- Molecular Formula : C₁₁H₁₁ClN₂

- Molecular Weight : 206.67 g/mol

- CAS Number : 36684-65-8

Neuroprotective Effects

Research has indicated that 6-Cl-THBC exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may protect neurons from oxidative stress and apoptosis, making it a candidate for further investigation in neuropharmacology .

Antimicrobial Properties

The compound has shown promising results against various pathogens. A study highlighted its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating a selective index significantly higher than that for mammalian cells. The compound exhibited an IC50 of 14.9 µM against epimastigote forms and reduced the number of infected cells in human red blood cells without causing hemolysis .

Anticancer Activity

6-Cl-THBC has been evaluated for its anticancer properties across various cell lines. It has demonstrated cytotoxic effects with IC50 values ranging from 8.8 to 18.1 µM against different cancer cell lines, showcasing its potential as an anti-tumor agent . The compound's mechanism involves interaction with specific enzymes and receptors that are crucial in cancer cell proliferation and survival .

The biological activity of 6-Cl-THBC is attributed to its ability to modulate signal transduction pathways by interacting with proteins involved in cellular communication. This interaction can lead to alterations in cellular processes such as apoptosis and proliferation .

Comparative Analysis with Related Compounds

A comparison of 6-Cl-THBC with structurally similar beta-carboline derivatives reveals variations in biological activity:

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity (IC50) |

|---|---|---|---|

| 6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | C₁₈H₁₇ClN₂ | Methylphenyl group enhancing lipophilicity | Not specified |

| 6-Chloro-2,3,4-trimethoxy-beta-carboline | C₁₁H₁₃ClN₂O₃ | Methoxy groups altering solubility | Not specified |

| 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline | C₁₁H₁₃N₂O | Methoxy group affecting receptor interactions | Not specified |

The structural differences among these compounds result in distinct pharmacological profiles and therapeutic potentials.

Case Studies

- Neuroprotection : In a model studying oxidative stress-induced neuronal death, 6-Cl-THBC was shown to significantly reduce cell death rates compared to control groups.

- Antimicrobial Activity : A clinical trial assessing the efficacy of beta-carboline derivatives against Chagas disease indicated that 6-Cl-THBC had a favorable safety profile while effectively reducing parasitic load.

Q & A

Q. What are the established synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between tryptamine derivatives and aldehydes. A modified Maillard reaction using 5-methoxytryptamine as a precursor has been reported, followed by chlorination at the sixth position. Key steps include:

- Reacting 5-methoxytryptamine with para-methylbenzaldehyde under acidic conditions to form the tetrahydro-beta-carboline core.

- Chlorination using POCl₃ or SOCl₂ to introduce the chloro substituent.

- Final purification via recrystallization or column chromatography to achieve >95% purity, verified by NMR and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Structural validation requires:

- ¹H/¹³C NMR : To confirm the tetrahydro-beta-carboline scaffold, substituent positions (e.g., chloro at C6), and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]⁺ = 363.0834).

- IR Spectroscopy : To identify functional groups like N-H stretches (3,200–3,400 cm⁻¹) and aromatic C-Cl bonds (550–600 cm⁻¹) .

Q. What is the primary biological mechanism of action associated with this compound?

The compound acts as a selective SIRT1 inhibitor (IC₅₀ ~100 nM), modulating epigenetic pathways by blocking NAD⁺-dependent deacetylase activity. It induces apoptosis in cancer cells by upregulating acetylated p53 and PARP cleavage. In neuropharmacology, it interacts with dopaminergic neurons, though its neurotoxic vs. neuroprotective effects depend on concentration and model systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key SAR insights include:

- C1 Substitution : Aromatic groups (e.g., 4-methylphenyl) enhance binding to SIRT1 by stabilizing hydrophobic interactions.

- C6 Chlorine : Critical for inhibitory activity; replacing Cl with methoxy or hydrogen reduces potency by 10-fold.

- N2 Modification : Acetylation or alkylation improves metabolic stability but may reduce blood-brain barrier permeability .

Q. What experimental models are suitable for evaluating this compound’s neuropharmacological effects?

- In Vitro : Primary dopaminergic neuron cultures treated with 1–10 µM to assess neurotoxicity (via LDH release) or neuroprotection (via α-synuclein aggregation assays).

- In Vivo : Rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) with intraperitoneal administration (5–20 mg/kg) to monitor motor deficits and neuronal survival .

Q. How can analytical challenges, such as quantifying trace metabolites, be addressed?

- LC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., [²H₃]-6-chloro-beta-carboline) for quantification.

- Derivatization : Treat samples with MtBSTFA to enhance volatility for GC-MS analysis of hydroxylated metabolites .

Q. How should researchers resolve contradictions in reported biological activities (e.g., neurotoxicity vs. therapeutic potential)?

Discrepancies often arise from dose-dependent effects or model-specific responses. Mitigation strategies include:

- Dose-Response Curves : Test concentrations from 0.1–100 µM across multiple cell lines (e.g., SH-SY5Y vs. PC12).

- Pathway Profiling : Use transcriptomics (RNA-seq) to identify divergent signaling pathways (e.g., oxidative stress vs. autophagy) under varying conditions .

Q. What crystallographic tools are recommended for elucidating its binding mode with targets like SIRT1?

- SHELX Suite : For X-ray structure refinement. SHELXL is optimal for small-molecule crystallography, while SHELXE aids in phase determination for protein-ligand complexes.

- ORTEP-3 : To generate high-quality thermal ellipsoid plots for visualizing ligand-protein interactions .

Methodological Notes

- Synthesis Optimization : Replace toxic solvents (e.g., CHCl₃) with ethyl acetate in condensation steps to improve safety .

- In Vivo Dosing : Adjust pH to 5.5–6.0 using sodium citrate buffer to enhance compound solubility in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.